molecular formula C7H7N3O2 B1170848 Infliximab CAS No. 170277-31-3

Infliximab

货号: B1170848
CAS 编号: 170277-31-3
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Infliximab, is a monoclonal antibody that plays a pivotal role in the treatment of various autoimmune diseases. It is classified as a tumor necrosis factor-alpha (TNF-α) inhibitor, specifically designed to target and neutralize TNF-α, a cytokine involved in systemic inflammation. By blocking TNF-α, this compound helps reduce inflammation and manage symptoms associated with chronic inflammatory conditions such as Crohn's disease and rheumatoid arthritis[].

This compound was first approved by the FDA on August 24, 1998, marking a significant milestone in the field of immunology as it was thefirst monoclonal antibody approved for treating chronic conditions[]. Over the years, it has expanded its therapeutic applications beyond Crohn's disease to include ulcerative colitis, rheumatoid arthritis, and other immune-mediated inflammatory diseases. The development of biosimilars like Inflectra and Remsima has also emerged as an important aspect of its evolution, providing more accessible treatment options for patients[].

作用机制

Infliximab functions by binding to both soluble and membrane-bound forms of TNF-α with high affinity. This binding disrupts the interaction between TNF-α and its receptors, effectively blocking its pro-inflammatory effects. By inhibiting TNF-α, this compound reduces the activation of downstream inflammatory pathways, leading to decreased infiltration of immune cells into inflamed tissues and lowering levels of other pro-inflammatory cytokines such as interleukin-1 (IL-1) and IL-6. This mechanism is crucial in managing conditions characterized by excessive inflammation [].

科学研究应用

Infliximab is utilized in treating several chronic inflammatory diseases:

Crohn's Disease: Helps manage symptoms and induce remission.

Ulcerative Colitis: Reduces inflammation in the colon.

Rheumatoid Arthritis: Alleviates joint inflammation and damage.

Ankylosing Spondylitis: Addresses spinal inflammation.

Psoriatic Arthritis: Reduces joint pain and skin lesions.

Severe Plaque Psoriasis: Improves skin condition significantly.

Each application leverages this compound’s ability to inhibit TNF-α, thereby providing relief from symptoms associated with these debilitating conditions [].

Biosimilars and Their Role in Treatment

Biosimilars like Inflectra have been developed as alternatives to this compound, offering similar therapeutic benefits at potentially lower costs. These products are crucial for expanding access to treatment while maintaining safety and efficacy standards established by the original formulation [].

生物化学性质

Numerous clinical trials have demonstrated the efficacy of Infliximab across various indications. For instance, studies have shown significant improvement rates in patients with Crohn's disease compared to placebo groups[][]. Long-term follow-ups indicate that many patients achieve remission or substantial symptom relief, highlighting the drug's effectiveness in managing chronic inflammatory diseases.

常见问题

What is Infliximab used for?

This compound is primarily used to treat autoimmune conditions such as Crohn's disease, ulcerative colitis, rheumatoid arthritis, ankylosing spondylitis, psoriatic arthritis, and severe plaque psoriasis.

How does this compound work in the body?

It works by binding to TNF-α, blocking its action and reducing inflammation associated with various autoimmune diseases.

What are the differences between this compound and its biosimilars?

Biosimilars are designed to be highly similar to the original product but may differ slightly in structure or formulation;  however, they are required to demonstrate comparable efficacy and safety profiles.

How is this compound administered?

It is administered via intravenous infusion typically over one to two hours.

What should patients know before starting this compound?

Patients should be aware of necessary pre-treatment screenings for infections and understand the importance of adhering to their infusion schedule for optimal results.

属性

CAS 编号

170277-31-3

分子式

C7H7N3O2

分子量

0

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。